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Compound of Interest

Compound Name: Methyl 4-phenoxybutanoate

CAS No.: 21273-27-8

Cat. No.: B1296735

Get Quote

Executive Summary & Chemical Identity
Methyl 4-phenoxybutanoate is an ester-ether derivative used primarily as a building block in

organic synthesis. Its structure combines a lipophilic phenoxy tail with a polar methyl ester

head group, separated by a propyl linker. Accurate characterization relies on the distinct

electronic environments of the aromatic ring, the ether linkage, and the ester carbonyl.

Property Detail

IUPAC Name Methyl 4-phenoxybutanoate

CAS Number 21273-27-8

Molecular Formula C₁₁H₁₄O₃

Molecular Weight 194.23 g/mol

Structure Ph-O-CH₂-CH₂-CH₂-C(=O)OCH₃

Physical State Colorless to pale yellow oil

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1296735#bc-rfq
https://www.benchchem.com/product/b1296735/docs?utm_src=pdf-body#technical-guide-spectroscopic-characterization-of-methyl-4-phenoxybutanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296735?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Sample Preparation
To ensure spectroscopic data integrity, the compound is typically synthesized via Williamson

Ether Synthesis or Ring-Opening/Esterification of

-butyrolactone. The following protocol ensures a purity >98% suitable for analytical validation.

Core Synthesis Protocol (Williamson Ether Route)
Reagents: Phenol (1.0 eq), Methyl 4-bromobutanoate (1.1 eq), K₂CO₃ (2.0 eq), Acetone (0.5

M).

Procedure:

Dissolve phenol in acetone and add K₂CO₃. Stir at reflux for 30 min to generate the

phenoxide.

Add methyl 4-bromobutanoate dropwise.

Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Filter salts, concentrate, and purify via flash column chromatography (SiO₂, 10% EtOAc in

Hexanes).

Sample Prep for Spectroscopy:

NMR: Dissolve ~10 mg in 0.6 mL CDCl₃ (99.8% D). Filter through a cotton plug if any

turbidity exists.

IR: Apply neat oil to a KBr salt plate or ATR crystal.

MS: Dilute to 10 ppm in Methanol (LC-MS) or use neat liquid injection (GC-MS).

Infrared (IR) Spectroscopy Analysis
The IR spectrum provides immediate confirmation of the two primary functional groups: the

ester carbonyl and the aryl ether.

Experimental Data & Assignments
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Method: FTIR (Neat Film / ATR)

Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Mechanistic Insight

2951, 2928, 2870 Medium C-H Stretch (Aliphatic)
Methylene chain (

) vibrations.

1734 Strong C=O Stretch (Ester)

Characteristic non-

conjugated methyl

ester carbonyl.

1599, 1495 Medium
C=C Stretch

(Aromatic)

Ring breathing modes

of the

monosubstituted

benzene.

1242 Strong
C-O-C Stretch (Aryl

Ether)

Asymmetric stretch of

the Ph-O bond; highly

diagnostic.

1170 Strong C-O-C Stretch (Ester)
C-O stretch of the

methyl ester group.

755, 690 Strong C-H Bend (OOP)

Out-of-plane bending

indicating a

monosubstituted

benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers the most definitive structural proof. The molecule has a clear "end-to-end"

connectivity: Aromatic Ring

Ether Linkage

Propyl Chain

Methyl Ester.
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H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (

) are reported relative to TMS (0 ppm).
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(ppm) Multiplicity Integral
Coupling (

)
Assignment

Structural
Logic

7.26 – 7.32 Multiplet (m) 2H - Ar-H (meta)

Deshielded

by ring

current;

furthest from

ether oxygen

influence.

6.91 – 6.97 Multiplet (m) 1H - Ar-H (para)

Shielded

relative to

meta due to

resonance

donation from

Oxygen.

6.86 – 6.91 Multiplet (m) 2H - Ar-H (ortho)

Most shielded

aromatics

due to strong

effect of

alkoxy group.

4.01 Triplet (t) 2H 6.2 Hz

Deshielded

by

electronegati

ve phenoxy

oxygen.

3.68 Singlet (s) 3H -

Characteristic

methyl ester

singlet.

2.52 Triplet (t) 2H 7.2 Hz

Alpha to

carbonyl;

moderately

deshielded.
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2.12 Quintet (quin) 2H 6-7 Hz

Central

methylene;

splits into a

quintet by

neighbors.

C NMR Data (100 MHz, CDCl₃)
Predicted/Consolidated based on analogs.

(ppm) Carbon Type Assignment

173.8 Quaternary (C=O) Ester Carbonyl

158.8 Quaternary (Ar-C)
Ipso carbon (attached to

Oxygen)

129.4 Methine (CH) Meta carbons

120.8 Methine (CH) Para carbon

114.5 Methine (CH) Ortho carbons

66.8 Methylene (CH₂)

51.6 Methyl (CH₃)
Ester Methyl (

)

30.6 Methylene (CH₂)

24.8 Methylene (CH₂) Central Methylene

Mass Spectrometry (MS) Analysis
The Electron Ionization (EI) mass spectrum is dominated by the stability of the phenoxy

fragment and alpha-cleavage of the ester.

Fragmentation Pathway (EI, 70 eV)
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m/z Ion Identity Mechanism of Formation

194
Molecular Ion (Low intensity,

stable enough to be seen).

163
Alpha-cleavage: Loss of

methoxy radical from ester.

121

Cleavage of the propyl chain;

formation of stable phenoxy-

ethyl cation.

107
Base Peak (Likely): Benzylic-

type cleavage next to oxygen.

94
Phenol radical cation (via

Hydrogen rearrangement).

77
Phenyl cation (Characteristic of

all aromatics).

Visualization: Fragmentation Logic

Figure 1: Primary Mass Spectrometry Fragmentation Pathway

Molecular Ion
[M]+ m/z 194

[M - OMe]+
m/z 163- •OCH3 (31)

[Ph-O-CH2]+
m/z 107

- •CH2CH2COOMe

[Ph]+
m/z 77

- CH2O

Click to download full resolution via product page

Caption: Logical fragmentation pathway under Electron Ionization (EI) conditions.

Integrated Analytical Workflow
To validate the identity of Methyl 4-phenoxybutanoate in a research setting, follow this logic

flow to rule out common impurities (e.g., unreacted phenol, hydrolyzed acid).
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Figure 2: Integrated Spectroscopic Validation Workflow

Crude Sample
Methyl 4-phenoxybutanoate

Step 1: IR Spectrum
Check for 1734 cm-1 (Ester)

Check for 3300 cm-1 (Absence of Phenol -OH)

Step 2: 1H NMR (CDCl3)
Check for 3.68 ppm Singlet (OCH3)
Check for 4.01 ppm Triplet (O-CH2)

Step 3: GC-MS
Confirm M+ 194

Check for M-31 (163)

Validation Complete
Purity >98%

Click to download full resolution via product page

Caption: Step-by-step validation logic to confirm purity and identity.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Methyl 4-phenoxybutanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296735/docs#technical-guide-spectroscopic-
characterization-of-methyl-4-phenoxybutanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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